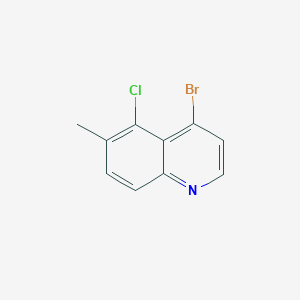4-Bromo-5-chloro-6-methylquinoline
CAS No.:
Cat. No.: VC15746203
Molecular Formula: C10H7BrClN
Molecular Weight: 256.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7BrClN |
|---|---|
| Molecular Weight | 256.52 g/mol |
| IUPAC Name | 4-bromo-5-chloro-6-methylquinoline |
| Standard InChI | InChI=1S/C10H7BrClN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 |
| Standard InChI Key | BJXIQMNBPXLBGO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=CN=C2C=C1)Br)Cl |
Introduction
Synthesis and Preparation Methods
Halogenation Strategies
The synthesis of 4-bromo-5-chloro-6-methylquinoline typically involves multi-step halogenation reactions. A common approach begins with 6-methylquinoline, which undergoes sequential bromination and chlorination. For example:
-
Bromination: The 4-position is selectively brominated using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) under controlled conditions.
-
Chlorination: The 5-position is subsequently chlorinated using chlorine gas (Cl₂) or a chlorinating agent such as thionyl chloride (SOCl₂).
Industrial-scale production may employ continuous flow reactors to optimize yield and minimize side reactions.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Bromination | Br₂, FeBr₃, solvent (e.g., CHCl₃) | 4-Bromo-6-methylquinoline |
| Chlorination | Cl₂, SOCl₂, reflux | 4-Bromo-5-chloro-6-methylquinoline |
Chemical and Physical Properties
Structural Characteristics
The compound’s planar structure enables π-stacking interactions, which are critical for binding to biological targets . Key features include:
-
LogP: 4.02 (indicating moderate lipophilicity, favoring membrane permeability) .
-
Polar Surface Area (PSA): 13 Ų (low PSA suggests poor aqueous solubility but high potential for passive diffusion) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇BrClN | |
| Molecular Weight | 257.02 g/mol | |
| LogP | 4.02 | |
| Heavy Atoms Count | 13 |
Biological Activity and Applications
Mechanistic Insights
The bromine and chlorine substituents likely enhance binding to:
-
Enzymes: Inhibition of kinases or proteases via halogen-mediated interactions.
-
DNA: Intercalation into DNA helices, disrupting replication.
Comparative Analysis of Related Compounds
| Compound | Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Chloroquine | Antimalarial | N/A | |
| 2-Chloro-6-methylquinoline | Antimicrobial | 4–16 | |
| 6-Bromo-4-chloroquinoline | Anticancer (MCF-7 cell line) | >10 |
Research Gaps and Future Directions
Synthetic Optimizations
-
Catalytic Asymmetric Halogenation: Improving regioselectivity using chiral catalysts.
-
Green Chemistry: Replacing hazardous reagents (e.g., Br₂) with eco-friendly alternatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume